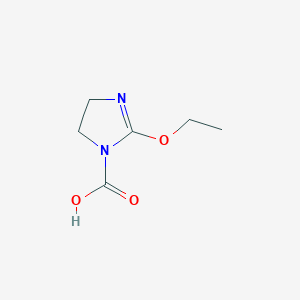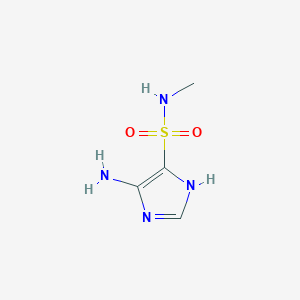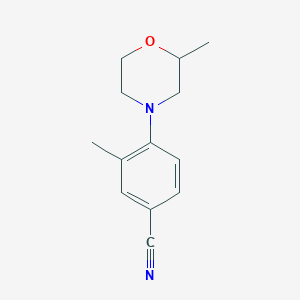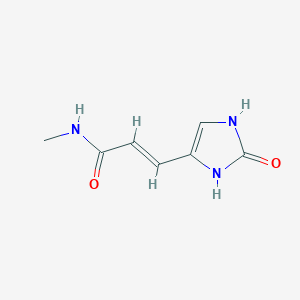
2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydro-imidazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with nucleic acids and proteins, modulating their functions .
Comparison with Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound has a similar imidazole ring structure but with a methyl group instead of an ethoxy group.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound features a phenylmethyl group, offering different chemical properties and applications.
Uniqueness: 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid is unique due to its ethoxy group, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the carboxylic acid group also enhances its solubility and reactivity in various chemical environments .
Properties
CAS No. |
727968-25-4 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-ethoxy-4,5-dihydroimidazole-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-5-7-3-4-8(5)6(9)10/h2-4H2,1H3,(H,9,10) |
InChI Key |
WCAKZIIEJJOSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCCN1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)

![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12817684.png)



![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)




![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
